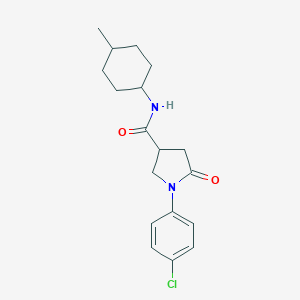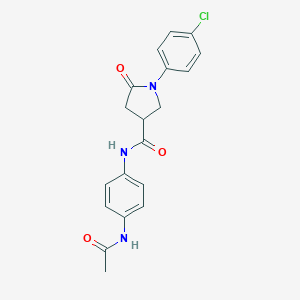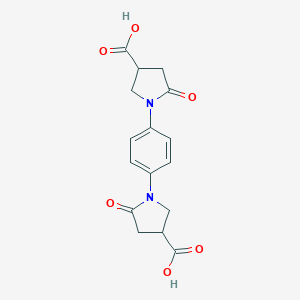
1,1'-(1,4-Phenylene)bis(5-oxopyrrolidine-3-carboxylic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-(1,4-Phenylene)bis(5-oxopyrrolidine-3-carboxylic acid), commonly known as POPC, is a cyclic dipeptide that has gained significant attention in the field of medicinal chemistry due to its unique properties. POPC is a small molecule that has been extensively studied for its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of POPC is not fully understood. However, it is believed to inhibit the activity of various enzymes, including COX-2, by binding to the active site of the enzyme. This results in the inhibition of the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
POPC has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. POPC has also been found to inhibit the proliferation of various cancer cell lines and to induce apoptosis in these cells. In addition, POPC has been found to exhibit anti-viral activity against various viruses, including HIV-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using POPC in lab experiments is its relatively low cost and ease of synthesis. POPC is also stable under a wide range of conditions, making it suitable for use in various biological assays. However, one of the limitations of using POPC in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with POPC in certain assays.
Direcciones Futuras
There are several future directions for the study of POPC. One area of research is the development of POPC-based drugs for the treatment of various diseases, including cancer and inflammation. Another area of research is the study of the mechanism of action of POPC, which is not fully understood. In addition, the development of new synthesis methods for POPC could lead to the production of more potent and selective analogs of this compound. Finally, the study of the pharmacokinetics and pharmacodynamics of POPC could lead to a better understanding of its potential applications in drug discovery and development.
Conclusion:
In conclusion, POPC is a cyclic dipeptide that has gained significant attention in the field of medicinal chemistry due to its unique properties. POPC has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. POPC has been shown to inhibit the activity of various enzymes, including COX-2, by binding to the active site of the enzyme. While there are limitations to using POPC in lab experiments, its ease of synthesis and stability make it a promising compound for further study.
Métodos De Síntesis
The synthesis of POPC involves the reaction of 1,4-phenylenediamine with pyrrolidine-2,5-dione in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction results in the formation of POPC as a white crystalline solid. The purity of POPC can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
POPC has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. POPC has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Propiedades
Nombre del producto |
1,1'-(1,4-Phenylene)bis(5-oxopyrrolidine-3-carboxylic acid) |
|---|---|
Fórmula molecular |
C16H16N2O6 |
Peso molecular |
332.31 g/mol |
Nombre IUPAC |
1-[4-(4-carboxy-2-oxopyrrolidin-1-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C16H16N2O6/c19-13-5-9(15(21)22)7-17(13)11-1-2-12(4-3-11)18-8-10(16(23)24)6-14(18)20/h1-4,9-10H,5-8H2,(H,21,22)(H,23,24) |
Clave InChI |
VFEDIZNGAQPEAJ-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C(=O)O |
SMILES canónico |
C1C(CN(C1=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-({[1-(4-Ethylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B271186.png)

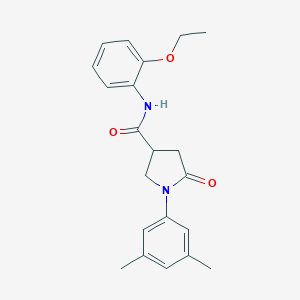



![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)
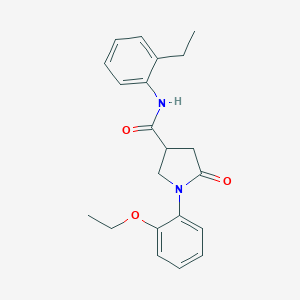
![Methyl 4-({[1-(4-chlorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271204.png)
